N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
Description
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group attached to a dimethylphenyl moiety
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-10(2)13(7-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJMLFXLUHTGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(OC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their function and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-thioureido derivatives: These compounds share a similar phenyl moiety but differ in the functional group attached to the phenyl ring.
2,5-dimethylphenylboronic acid: Contains the same phenyl ring but with a boronic acid group instead of a carboxamide.
N-(2,5-dimethylphenyl)-3-phenoxyethoxybenzamide: Another amide derivative with different substituents on the phenyl ring
Uniqueness
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer specific chemical and biological properties
Biological Activity
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of 2,4-dimethylfuran-3-carboxylic acid with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, followed by purification methods like recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism involves disrupting microbial cell membranes and modulating enzyme activities critical for microbial survival. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The interactions with molecular targets such as enzymes or receptors are believed to play a crucial role in its anticancer efficacy. For example, it may inhibit certain enzymes involved in tumor progression or promote cell cycle arrest in malignant cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions often involve:
- Hydrogen bonding : Enhancing binding affinity to target proteins.
- Hydrophobic interactions : Facilitating membrane penetration and receptor binding.
- Enzyme inhibition : Modulating the activity of enzymes involved in inflammatory and cancer pathways.
These mechanisms contribute to its observed biological effects, leading to potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Enzyme Inhibition | Modulation of enzymes related to inflammation |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for inducing cytotoxicity. The study concluded that further investigation into its mechanism could reveal new therapeutic strategies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
